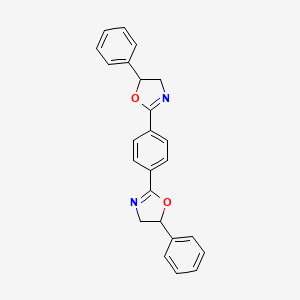
1,4-Bis(5-phenyl-4,5-dihydrooxazol-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(5-phenyl-4,5-dihydrooxazol-2-yl)benzene is a chemical compound with the molecular formula C24H20N2O2 and a molecular weight of 368.43 g/mol . It is a member of the bisoxazoline family, which are known for their applications as ligands in asymmetric catalysis . This compound features two oxazoline rings attached to a central benzene ring, with phenyl groups attached to the oxazoline rings .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(5-phenyl-4,5-dihydrooxazol-2-yl)benzene can be synthesized through a multi-step process involving the reaction of 1,4-dibromobenzene with 2-phenyl-4,5-dihydrooxazole . The reaction typically involves the use of a palladium catalyst and a base such as potassium carbonate in a solvent like dimethylformamide . The reaction conditions include heating the mixture to a temperature of around 100°C for several hours .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities . The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(5-phenyl-4,5-dihydrooxazol-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazoles.
Reduction: Reduction reactions can convert the oxazoline rings to other functional groups.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of oxazoles.
Reduction: Formation of reduced oxazoline derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1,4-Bis(5-phenyl-4,5-dihydrooxazol-2-yl)benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-Bis(5-phenyl-4,5-dihydrooxazol-2-yl)benzene involves its role as a ligand in catalytic processes . The oxazoline rings coordinate with metal centers, facilitating various catalytic reactions . The phenyl groups provide steric hindrance, enhancing the selectivity of the catalytic process .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(4,5-dihydro-2-oxazolyl)benzene: Similar structure but with oxazoline rings at the 1,3-positions.
2,2’-Bis(4,5-dihydrooxazol-2-yl)biphenyl: Features biphenyl instead of a single benzene ring.
1,4-Bis(4,5-dihydrooxazol-2-yl)benzene: Lacks the phenyl groups on the oxazoline rings.
Uniqueness
1,4-Bis(5-phenyl-4,5-dihydrooxazol-2-yl)benzene is unique due to the presence of phenyl groups on the oxazoline rings, which provide additional steric and electronic effects . This enhances its performance as a ligand in asymmetric catalysis compared to similar compounds .
Properties
Molecular Formula |
C24H20N2O2 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
5-phenyl-2-[4-(5-phenyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C24H20N2O2/c1-3-7-17(8-4-1)21-15-25-23(27-21)19-11-13-20(14-12-19)24-26-16-22(28-24)18-9-5-2-6-10-18/h1-14,21-22H,15-16H2 |
InChI Key |
SXFWXWSOMDSZFE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=N1)C2=CC=C(C=C2)C3=NCC(O3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


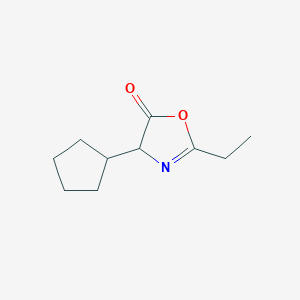
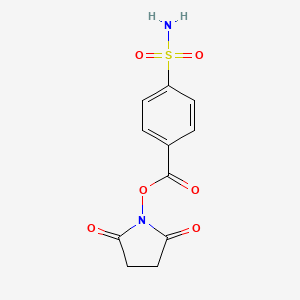
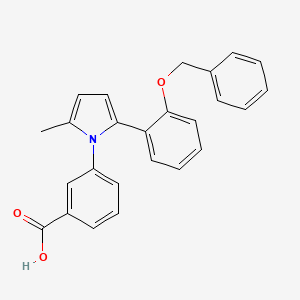
![2-Acetyl-3-methyl-7-phenyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B15208127.png)
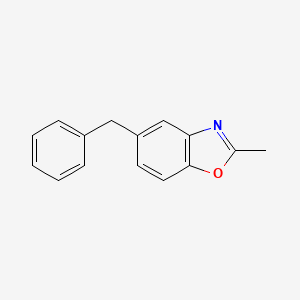
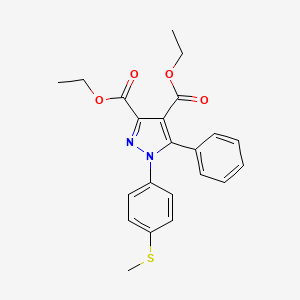
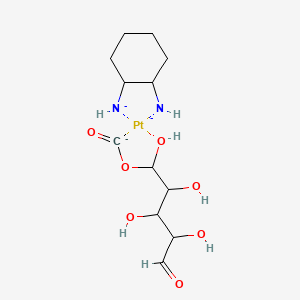
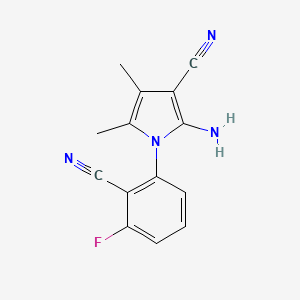
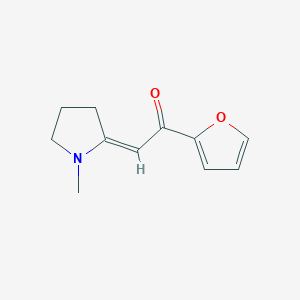
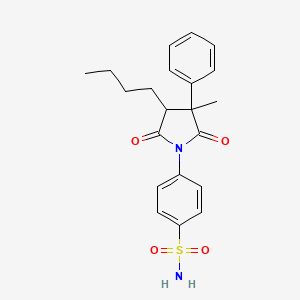

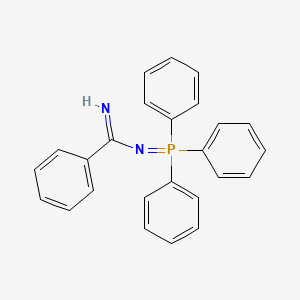
![4-[(4-Methoxyphenyl)methyl]-3-phenyl-1,2-oxazol-5(2H)-one](/img/structure/B15208185.png)
![2,3,3-Trimethyl-3H-pyrrolo[3,2-b]pyridine](/img/structure/B15208188.png)
